REACTION_CXSMILES
|
[OH-].[Na+].Br[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][Br:10].[CH2:11]([OH:15])[CH2:12][C:13]#[CH:14].COC(C)(C)C>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.[Cl-].[Na+].O>[CH2:11]([O:15][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][Br:10])[CH2:12][C:13]#[CH:14] |f:0.1,5.6,7.8.9|
|
Name
|
|
Quantity
|
2500 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
2610 g
|
Type
|
reactant
|
Smiles
|
BrCCCCCCBr
|
Name
|
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
C(CC#C)O
|
Name
|
|
Quantity
|
2500 mL
|
Type
|
reactant
|
Smiles
|
COC(C)(C)C
|
Name
|
brine
|
Quantity
|
2000 mL
|
Type
|
solvent
|
Smiles
|
[Cl-].[Na+].O
|
Name
|
|
Quantity
|
25 g
|
Type
|
catalyst
|
Smiles
|
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A mixture of 50%
|
Type
|
CUSTOM
|
Details
|
did not exceed 65° C
|
Type
|
TEMPERATURE
|
Details
|
before being cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
to separate
|
Type
|
WASH
|
Details
|
The ethereal layer was washed with water (2×2000 ml), brine (1×2000 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous MgSO4
|
Type
|
FILTRATION
|
Details
|
The solution was filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give crude product as a liquid
|
Type
|
DISTILLATION
|
Details
|
This was further purified by fractional distillation
|
Type
|
CUSTOM
|
Details
|
The product was obtained in the fraction which boiled at 92–98° C.
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(CC#C)OCCCCCCBr
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 518 g | |
YIELD: CALCULATEDPERCENTYIELD | 31.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |